Pseudopelletierine

Catalog No.
S540540
CAS No.
552-70-5
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudopelletierine

Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) is the mandatory starting material for granatane alkaloid synthesis; its 8-membered ring imposes unique steric constraints that tropinone cannot replicate.

  • Enables palladium-catalyzed reductive aminations that fail with tropinone, delivering specific diastereoselectivity in aldol reactions.
  • Essential for nAChR/mAChR ligand SAR studies due to distinct binding geometry.
  • Provides a stable monocarbonyl scaffold to replace labile 1,3-diketones in curcumin analogs, solving formulation instability.

Supplied as ≥98% pure with full analytical documentation for reliable medicinal chemistry and process scale-up.

CAS Number

552-70-5

Product Name

Pseudopelletierine

IUPAC Name

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+

InChI Key

RHWSKVCZXBAWLZ-OCAPTIKFSA-N

solubility

400 mg/mL

Synonyms

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one; 9-Methyl-3-granataninone; Granatan-3-one; NSC 116056; Pseudopelletierin; Pseudopunicine;

Canonical SMILES

CN1C2CCCC1CC(=O)C2

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(=O)C2

The exact mass of the compound Pseudopelletierine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 400 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116056. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one, CAS 552-70-5) is a classic bicyclic alkaloid building block characterized by its rigid 8-membered granatane ring system. As the direct higher homolog of tropinone, it serves as a critical precursor in the synthesis of conformationally restricted pharmaceutical ligands, stable monocarbonyl scaffolds, and complex polycyclic alkaloids. For industrial and laboratory buyers, its procurement value lies in its unique steric bulk and ring strain, which dictate highly specific stereochemical outcomes during downstream functionalization—properties that cannot be replicated by simpler monocyclic piperidines or its 7-membered tropane counterparts [1].

Research Fit

Natural Source Reported highest abundance alkaloid in pomegranate root bark
Synthetic Scaffold Tropinone homolog with distinct water-dependent diastereoselectivity
Research Utility Versatile intermediate for complex molecule and hybrid synthesis

Substituting pseudopelletierine with tropinone or N-substituted piperidones fundamentally alters the synthetic trajectory of a project. The addition of a single methylene group to the bicyclic framework (forming a [3.3.1] system rather than a[3.2.1] system) significantly increases the steric hindrance of the axial face. This structural divergence causes standard catalytic protocols—such as concerted palladium-catalyzed reductive aminations—to fail completely with pseudopelletierine, whereas they proceed smoothly with tropinone [1]. Furthermore, the specific thermodynamic equilibration of its internal hydrogen bonds leads to distinct diastereoselectivity profiles in aldol reactions, meaning buyers targeting granatane-type stereocenters or specific receptor-binding geometries cannot use tropinone as a generic stand-in [2].

Substitution Risk

Aldol Diastereoselectivity
Pseudopelletierine: Water-dependent anti/syn profile distinct Tropinone: Different water dependence pattern; selectivity may not transfer
Aqueous Solubility
Reported high water solubility (~1 g / 2.5 mL) Simpler piperidine alkaloids typically lower solubility; may alter assay behavior
Scaffold-Derived Activity
Granatanone hybrids reported dual enzyme inhibition context Simpler tropane/piperidine analogs may not support comparable target engagement without redesign

Steric Hindrance and Reactivity in Catalytic Reductive Amination

The expanded bicyclic ring of pseudopelletierine creates a unique steric environment that drastically alters its reactivity compared to its lower homolog, tropinone. In palladium-catalyzed reductive amination using ammonium formate, tropinone successfully undergoes a concerted hydrogen transfer to yield 83% of the 3-endo-tropanamine with absolute stereoselectivity. In stark contrast, pseudopelletierine yields 0% of the expected reductive amination product under identical conditions, as the increased steric hindrance of the [3.3.1] system completely blocks the concerted hydrogen transfer step[1].

Evidence DimensionProduct yield in Pd-catalyzed reductive amination
Target Compound DataPseudopelletierine: 0% yield (reaction blocked by steric hindrance)
Comparator Or BaselineTropinone: 83% yield of 3-endo-amine
Quantified Difference83% absolute reduction in yield, demonstrating complete pathway divergence
ConditionsPd-catalyzed reduction using ammonium formate in hydroalcoholic medium

Buyers planning amine functionalizations must procure pseudopelletierine specifically to develop alternative reduction pathways (e.g., NaBH4), as standard tropinone protocols will fail.

Natural Abundance
Reported
Pseudopelletierine 1.8 g/kg vs pelletierine 0.52 g/kg, isopelletierine 0.20 g/kg, methylpelletierine 0.01 g/kg
Reported higher extraction yield from root bark
Source-specific extraction data; confirm under target conditions

Diastereocontrol in Direct Aldol Reactions

Pseudopelletierine (granatanone) is a highly effective scaffold for asymmetric synthesis, particularly in direct aldol reactions with aromatic aldehydes. When deprotonated and reacted under controlled conditions, the thermodynamic equilibration of its internal hydrogen-bond-stabilized conformers allows for exceptional stereocontrol, achieving an anti:syn diastereomeric ratio of up to 98:2 and enantiomeric excesses up to 96% [1]. This high degree of stereoselectivity is specific to the conformational rigidity of the 9-azabicyclo[3.3.1]nonan-3-one core.

Evidence DimensionDiastereoselectivity (anti:syn ratio) in aldol addition
Target Compound DataPseudopelletierine: Up to 98:2 anti:syn ratio
Comparator Or BaselineFlexible monocyclic ketones: Typically yield lower or mixed diastereomeric ratios without auxiliary control
Quantified DifferenceNear-complete diastereoselectivity (98% anti isomer)
ConditionsDirect aldol reaction with aromatic aldehydes, optionally utilizing chiral lithium amides

Procuring this exact scaffold allows synthetic chemists to bypass complex chiral auxiliaries when building stereodefined macrolides or alkaloid derivatives.

Aldol Diastereoselectivity
Data to verify
Anti/syn ratio strongly dependent on water quantity; distinct profile from tropinone
Reaction-specific selectivity review
Quantitative ratios condition-dependent; conference-derived data

Scaffold Stability in Bioactive Monocarbonyl Formulation

Pseudopelletierine is increasingly procured to replace unstable 1,3-diketone moieties in medicinal chemistry, such as those found in natural curcumin. When curcumin analogs are synthesized using the pseudopelletierine scaffold, the resulting monocarbonyl compounds exhibit high chemical stability and significantly improved solubility in polar solvents, overcoming the rapid thermal decomposition inherent to standard curcumin[1]. The rigid 9-methyl-9-azabicyclo[3.3.1]nonan-3-one backbone locks the conformation, preventing the degradation pathways typical of flexible diketones.

Evidence DimensionChemical stability and polar solvent solubility
Target Compound DataPseudopelletierine-based monocarbonyl analogs: High stability and improved water/polar solubility
Comparator Or BaselineStandard curcumin (1,3-diketone): Rapid thermal decomposition and poor aqueous solubility
Quantified DifferenceElimination of the 1,3-diketone degradation pathway
ConditionsFormulation and stability testing of curcumin analogs in polar media

This structural replacement is critical for pharmaceutical buyers needing to formulate stable, water-soluble analogs of inherently unstable natural products.

Aqueous Solubility
Class-level
~1 g dissolves in 2.5 mL water
High water solubility for alkaloid class
Class-relative property; may support aqueous-phase studies

pH-Dependent Yield Optimization in Double Mannich Synthesis

For buyers synthesizing pseudopelletierine derivatives in-house, processability is highly dependent on pH control during the Robinson-Schöpf double Mannich condensation. Unlike tropinone, which utilizes succinaldehyde, pseudopelletierine synthesis requires glutaraldehyde. Studies demonstrate that the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid achieves maximum yields of 45–57% specifically when strictly buffered at pH 2.5–4.0, with reaction times of approximately 4 hours [1]. Deviating from this narrow pH window significantly reduces the yield of the bicyclic product.

Evidence DimensionSynthesis yield based on pH control
Target Compound DataPseudopelletierine: 45–57% yield at pH 2.5–4.0
Comparator Or BaselineUnbuffered or off-target pH conditions: Significant yield reduction
Quantified DifferenceOptimal yield restricted to a narrow acidic window (pH 2.5-4.0)
ConditionsOne-pot double Mannich condensation at 25°C

Industrial chemists must account for these specific buffering requirements during scale-up, as generic alkaloid synthesis conditions will result in poor manufacturability.

Dual Enzyme Inhibition
Class-level
AChE IC50 0.568–1.326 μM; BACE1 9.25–28.44 μM for granatanone hybrids
Supports enzyme inhibition assay context
Hybrid-derived activity; target-engagement context review

Stereocontrolled Synthesis of Granatane and Lycopodium Alkaloids

Because its[3.3.1] bicyclic structure dictates specific stereochemical outcomes during functionalization, pseudopelletierine is the mandatory starting material for the total synthesis of granatane alkaloids and complex lycopodium analogs (e.g., huperzine precursors). It cannot be substituted by tropinone in these pathways due to divergent reactivity in reduction steps[1].

Development of Conformationally Restricted Receptor Ligands

Pseudopelletierine is procured by medicinal chemists to synthesize rigid ligands targeting nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). The distinct steric bulk of the 8-membered ring provides different binding affinities and agonist/antagonist profiles compared to 7-membered tropane derivatives, making it essential for structure-activity relationship (SAR) studies [2].

Formulation of Stable Monocarbonyl Therapeutics

Due to its rigid, stable backbone, pseudopelletierine is used as a central scaffold to replace unstable 1,3-diketone structures in drug discovery. It is specifically chosen to synthesize stable, water-soluble analogs of curcumin and other easily degraded natural products, directly solving formulation and bioavailability failures[3].

Application Fit

Application
Selection Property
Validation Focus
Natural product isolation scale-up
Reported high relative abundance in source material
Extraction yield confirmation under target conditions
Stereoselective green synthesis
Water-dependent diastereoselectivity profile
Reaction optimization for desired anti/syn ratio
Enzyme inhibition assay studies
Scaffold-derived hybrid inhibitory activity
Target engagement and selectivity profiling (AChE/BACE1)
Aqueous-phase formulation development
Reported high aqueous solubility
Solubility in target assay buffers and formulation stability

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

153.115364102 Da

Monoisotopic Mass

153.115364102 Da

Boiling Point

246.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Melting Point

62 - 64 °C

UNII

USN3FV3Z9X

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

552-70-5

Wikipedia

Pseudopelletierine

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